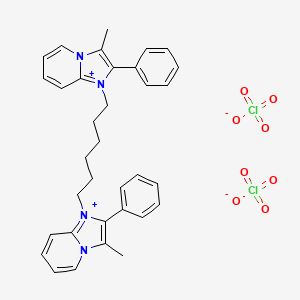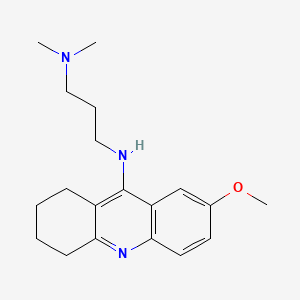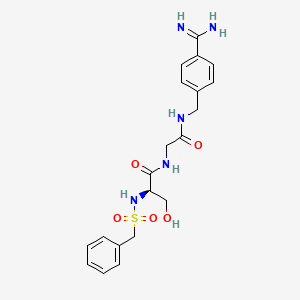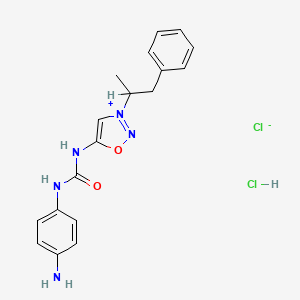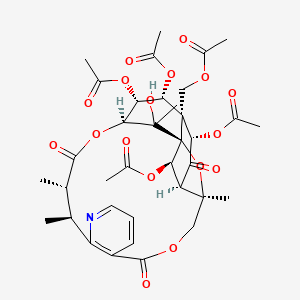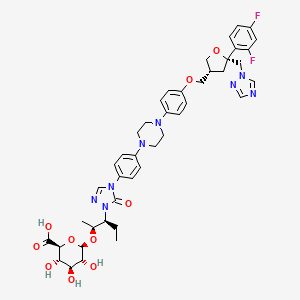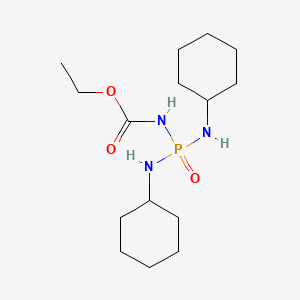
ethyl N-bis(cyclohexylamino)phosphorylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-bis(cyclohexylamino)phosphorylcarbamate is a chemical compound with the molecular formula C15H30N3O3P and a molecular weight of 331.3908 . It is an achiral molecule, meaning it does not have stereoisomers. This compound is known for its unique structure, which includes a phosphoryl group bonded to a carbamate and two cyclohexylamino groups.
Méthodes De Préparation
The synthesis of ethyl N-bis(cyclohexylamino)phosphorylcarbamate involves several steps. One common method includes the reaction of ethyl chloroformate with bis(cyclohexylamino)phosphoryl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Ethyl N-bis(cyclohexylamino)phosphorylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the cyclohexylamino groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce various substituted carbamates .
Applications De Recherche Scientifique
Ethyl N-bis(cyclohexylamino)phosphorylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl and carbamate derivatives.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl N-bis(cyclohexylamino)phosphorylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The cyclohexylamino groups may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Ethyl N-bis(cyclohexylamino)phosphorylcarbamate can be compared with other similar compounds, such as:
Ethyl N-bis(phenylamino)phosphorylcarbamate: This compound has phenyl groups instead of cyclohexyl groups, leading to different chemical and biological properties.
Mthis compound: The methyl group in place of the ethyl group can affect the compound’s reactivity and solubility.
Ethyl N-bis(cyclohexylamino)phosphorylurea: This compound has a urea group instead of a carbamate, which can influence its interactions with biological targets.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
18639-04-8 |
|---|---|
Formule moléculaire |
C15H30N3O3P |
Poids moléculaire |
331.39 g/mol |
Nom IUPAC |
ethyl N-bis(cyclohexylamino)phosphorylcarbamate |
InChI |
InChI=1S/C15H30N3O3P/c1-2-21-15(19)18-22(20,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h13-14H,2-12H2,1H3,(H3,16,17,18,19,20) |
Clé InChI |
BECDVMQJHKTBSE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NP(=O)(NC1CCCCC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


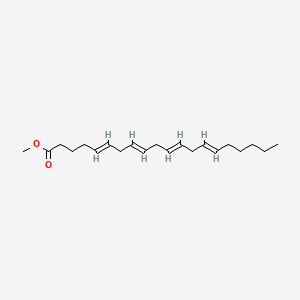
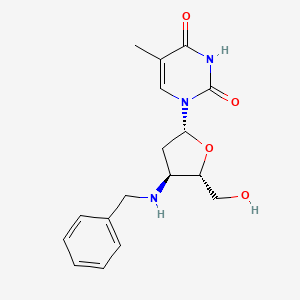
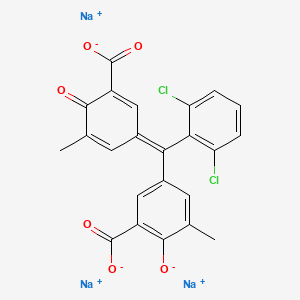
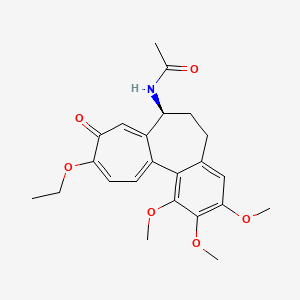
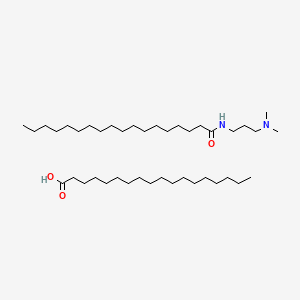
![Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B12785580.png)
